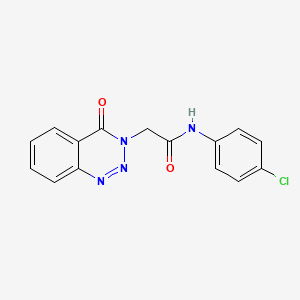

N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

Properties

Molecular Formula |

C15H11ClN4O2 |

|---|---|

Molecular Weight |

314.72 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C15H11ClN4O2/c16-10-5-7-11(8-6-10)17-14(21)9-20-15(22)12-3-1-2-4-13(12)18-19-20/h1-8H,9H2,(H,17,21) |

InChI Key |

FJCKNFUOMJEEFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Substrate Functionalization

The 2-aminobenzamide precursor is synthesized by reacting anthranilamide with chloroacetyl chloride in the presence of potassium carbonate. This introduces the acetamide moiety at the amine position. Subsequent diazotization with polymer-supported nitrite under mild acidic conditions (pH 3–4) forms the diazonium salt, which cyclizes spontaneously to yield the benzotriazinone ring.

N-(4-Chlorophenyl) Incorporation

The N-(4-chlorophenyl) group is introduced via nucleophilic substitution or coupling reactions. For instance, 4-chloroaniline reacts with chloroacetyl chloride to form N-(4-chlorophenyl)acetamide, which is then coupled to the benzotriazinone core using peptide-bond-forming agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method achieves yields of 70–85% under optimized conditions (DMF, 60°C, 12 h).

Photochemical Cyclization in Continuous Flow Systems

A modern advancement leverages visible light-induced photocyclization in continuous flow reactors. This method, reported by researchers in 2024, eliminates harsh acids and diazonium intermediates by using aryl triazine precursors.

Reaction Mechanism

The synthesis begins with an acyclic aryl triazine derivative, which undergoes a-hydrogen shift upon exposure to violet light (420 nm). This Norrish type II-like process facilitates cyclization into the benzotriazinone scaffold. The acetamide side chain is pre-installed via alkylation of the triazine precursor with chloroacetamide derivatives.

Flow Reactor Optimization

Key parameters for scalability include:

-

Residence time : 10 minutes at 1 mL/min flow rate

-

Solvent system : MeCN/H₂O (4:1) or MeOH/DCM (3:1)

-

Light intensity : 50 W LED arrays

This method achieves near-quantitative yields (90–95%) with minimal byproducts, outperforming traditional batch processes in both efficiency and safety.

Multi-Step Synthesis via Azide Coupling

A third route employs azide-alkyne cycloaddition (Huisgen reaction) to conjugate the benzotriazinone and acetamide modules.

Benzotriazinone Azide Preparation

Methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate is converted to the corresponding hydrazide using hydrazine hydrate. Treatment with sodium nitrite and HCl generates the reactive azide intermediate.

Cu-Catalyzed Cycloaddition

The azide reacts with 4-chlorophenylacetylene under Cu(I) catalysis to form the triazole-linked product. Subsequent hydrolysis of the ester group yields the target acetamide. This method offers modularity but requires stringent anhydrous conditions and achieves moderate yields (65–75%).

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Byproduct Formation

Traditional diazotization methods risk generating toxic nitrogen oxides, necessitating polymer-supported nitrite reagents to suppress side reactions. Photochemical routes minimize byproducts but require precise light wavelength control to avoid over-irradiation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Quinazolinone vs. Benzotriazinone Derivatives

- Quinazolinone Derivatives: Compound 11r (): (E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide

- Molecular Formula : C₂₄H₁₇ClN₄O₄

- Molecular Weight : 460.34 g/mol

- Key Features : Nitrostyryl substituent enhances π-stacking interactions; shows anticancer activity.

Key Features : Piperazine substitution improves solubility and target binding; tested as InhA inhibitors for tuberculosis.

- Benzotriazinone Derivatives: Target Compound: Lacks extended conjugation (e.g., styryl or piperazine groups) but retains a planar benzotriazinone core, which may reduce steric hindrance in enzyme binding compared to quinazolinones.

Phthalazinone Analogues

- Compound from : N-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide Molecular Formula: C₂₂H₁₅Cl₂N₃O₂ Molecular Weight: 424.28 g/mol Key Features: Larger phthalazinone ring increases molecular weight and may alter binding kinetics.

Substituent Effects on Bioactivity

Halogenated Derivatives

- Bromo Substituents (): Compound 11s (): Bromostyryl group increases molecular weight (493.87 g/mol) and melting point (316–318°C), suggesting higher stability.

Chloro Substituents :

Electron-Withdrawing Groups

Biological Activity

N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H11ClN4O2

- Molecular Weight : 302.73 g/mol

- CAS Number : 2714534

The biological activity of N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the benzotriazine moiety exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and cognitive function.

Inhibitory Activity on Acetylcholinesterase

A study highlighted the inhibitory potential of related compounds on human AChE, showing varying degrees of inhibition based on structural modifications. The presence of specific substituents, such as the benzylidene ring in oxazolones, significantly enhances AChE inhibitory activity .

Biological Activity Data

Cognitive Improvement in Animal Models

In a modified Y-maze test, compounds structurally related to N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide demonstrated significant cognitive enhancements at doses of 5 µmol/kg. This suggests that these compounds may have therapeutic potential for treating cognitive disorders such as Alzheimer's disease .

Antifungal Activity

Research into the antifungal properties of similar compounds indicated that they could inhibit fungal growth effectively. For instance, a derivative with a similar structure showed promising results against Trichophyton asteroides with a minimum inhibitory concentration (MIC) of 6.25 μg/mL .

Q & A

Q. Optimization strategies :

- Vary molar ratios of reactants (e.g., 1:1.5 to 1:15.6 for stoichiometric balance) .

- Test alternative catalysts (e.g., triethylamine for nucleophilic substitutions) .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons appear at δ 7.2–8.5 ppm, and carbonyl carbons at ~170 ppm .

- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H bend at ~3450 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 460.34 [M⁺]) validate molecular weight .

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks in crystalline forms .

Advanced: How can researchers address contradictions in reported biological activities of benzotriazinone derivatives?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Concentration ranges : IC₅₀ values may vary due to solubility issues (e.g., DMSO vs. aqueous buffers) .

- Structural analogs : Substituents like 4-chlorophenyl vs. 4-methoxyphenyl alter steric/electronic profiles .

Q. Resolution strategies :

- Standardize assays using OECD guidelines.

- Perform molecular docking to compare binding affinities to targets (e.g., topoisomerase II vs. kinase domains) .

Advanced: What mechanistic approaches are effective for studying this compound’s anticancer potential?

Answer:

- Enzyme inhibition assays : Quantify inhibition of topoisomerases or kinases using fluorogenic substrates .

- Apoptosis profiling : Measure caspase-3/7 activation via flow cytometry .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p53 or Bcl-2 pathways) .

- In vivo models : Xenograft studies in rodents validate efficacy and toxicity .

Key findings : Quinazolinone analogs (structurally related) show dose-dependent cytotoxicity (IC₅₀ = 2–10 µM) in leukemia models .

Advanced: How can solvent effects influence the compound’s reactivity in substitution reactions?

Answer:

Solvent polarity and proticity significantly impact nucleophilic substitution:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of amines/thiols, accelerating substitutions at the benzotriazinone C-3 position .

- Protic solvents (ethanol, water) : Stabilize transition states via hydrogen bonding but may reduce reaction rates .

Case study : Substitution with 4-methoxyaniline in DMF achieved 68% yield vs. 47% in ethanol .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution and reactive sites (e.g., electrophilic C-4 position) .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability (e.g., with EGFR kinase) .

- QSAR modeling : Correlates substituent bulkiness (e.g., Cl vs. Br) with logP and IC₅₀ values .

Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) show improved binding to DNA gyrase .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Humidity control : Use desiccants to avoid hydrolysis of the acetamide moiety .

- Solubility : DMSO stock solutions (10 mM) remain stable for 6 months at –80°C .

Advanced: How do structural modifications at the benzotriazinone core alter pharmacological properties?

Answer:

- C-3 substitution : Electron-deficient groups (e.g., -F, -Cl) enhance DNA intercalation .

- N-1 modifications : Bulky groups (e.g., ethylphenyl) improve metabolic stability but reduce solubility .

- Core heteroatoms : Replacing oxygen with sulfur (thienopyrimidine analogs) increases kinase inhibition .

Data : Analog with 4-fluorobenzoyl substitution showed 3-fold higher cytotoxicity than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.